Glucose monomycolate
Description
Structure
2D Structure
Properties
Molecular Formula |
C66H126O8 |
|---|---|
Molecular Weight |
1047.7 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (2R,3R,23Z,33Z)-3-hydroxy-2-octyldopentaconta-23,33-dienoate |
InChI |
InChI=1S/C66H126O8/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-53-55-57-60(67)59(56-54-52-10-8-6-4-2)65(71)73-58-61-62(68)63(69)64(70)66(72)74-61/h24-25,34-35,59-64,66-70,72H,3-23,26-33,36-58H2,1-2H3/b25-24-,35-34-/t59-,60-,61+,62-,63+,64-,66-/m1/s1 |
InChI Key |
BVARSKHQNMUXIB-WOUBZNJSSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCC)C(=O)OCC1C(C(C(C(O1)O)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC/C=C\CCCCCCCC/C=C\CCCCCCCCCCCCCCCCCCC[C@H]([C@@H](CCCCCCCC)C(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCC)C(=O)OCC1C(C(C(C(O1)O)O)O)O)O |
Synonyms |
6-O-mycoloyl-D-glucose glucose monomycolate glucose mycolate glucosylmonomycolate |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Glucose Monomycolate
Mycolic Acid Precursor Synthesis and Diversification
Mycolic acids are long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell envelope. cambridge.org Their synthesis is a multi-step process involving two distinct fatty acid synthase (FAS) systems.
Fatty Acid Synthase Systems (FAS I and FAS II) in Meromycolate Chain Elongation
The biosynthesis of mycolic acid precursors is initiated by the de novo synthesis of fatty acids by the Fatty Acid Synthase I (FAS-I) system. FAS-I is a multifunctional enzyme that produces acyl-CoA molecules of varying lengths. asm.org In Mycobacterium tuberculosis, FAS-I generates C16-C18 and C24-C26 acyl-CoAs. nih.gov These acyl-CoAs serve as primers for the subsequent elongation steps carried out by the Fatty Acid Synthase II (FAS-II) system. asm.orgnih.gov
The FAS-II system is a multi-enzyme complex responsible for the elongation of the initial fatty acid chains to produce the very long meromycolate chain, which can be C50-C56 in length. nih.govresearchgate.net This system consists of a series of discrete, monofunctional enzymes that catalyze the four recurring steps of fatty acid elongation: condensation, reduction, dehydration, and a second reduction. nih.govpnas.org The β-ketoacyl-ACP synthases, KasA and KasB, are key enzymes in the condensation step of the FAS-II pathway. nih.gov The final product of the FAS-II system is a full-length meromycolyl-AcpM. asm.org
| Fatty Acid Synthase System | Function in Mycolic Acid Biosynthesis | Key Enzymes/Components |
| FAS-I | De novo synthesis of C16-C18 and C24-C26 acyl-CoA primers. nih.gov | Multifunctional enzyme with multiple catalytic domains. asm.org |
| FAS-II | Elongation of FAS-I products to form the long meromycolate chain. asm.orgnih.gov | KasA, KasB (β-ketoacyl-ACP synthases), MabA (reductase), HadAB/HadBC (dehydratase), InhA (enoyl-ACP reductase). asm.orgnih.govpnas.org |
Generation and Modification of Mycolic Acid Functional Groups (e.g., cyclopropane (B1198618) rings, methoxy (B1213986), keto)
The meromycolate chain undergoes a series of modifications that introduce functional groups, leading to the different classes of mycolic acids found in M. tuberculosis: α-, methoxy-, and keto-mycolic acids. nih.gov These modifications are carried out by a family of S-adenosyl methionine (SAM)-dependent methyltransferases. asm.orgasm.org
Cyclopropane Rings: Cyclopropane rings are a common modification in mycolic acids. For instance, α-mycolic acids contain two cis-cyclopropane rings. nih.gov Enzymes like PcaA and CmaA2 are responsible for the formation of these rings. asm.org
Methoxy and Keto Groups: The introduction of oxygenated functional groups, such as methoxy and keto groups, is another key modification. MmaA4 is involved in the initial hydroxylation step, creating a precursor for both methoxy- and keto-mycolates. asm.org MmaA3 then acts as a methyltransferase to produce the methoxy group. asm.org The absence or inactivation of these enzymes leads to alterations in the mycolic acid profile and can affect the virulence of the mycobacteria. asm.org
These modifications of the meromycolate chain are crucial for the structural integrity of the cell wall and the pathogenicity of M. tuberculosis. nih.gov
Glycosyltransferase-Mediated Coupling of Glucose to Mycolic Acid
The final step in the biosynthesis of glucose monomycolate is the attachment of a glucose molecule to the completed mycolic acid. This reaction is catalyzed by a glycosyltransferase.
Proposed Enzymatic Machinery for this compound Synthesis
While the precise glycosyltransferase responsible for the synthesis of GMM has not been definitively identified, it is proposed that an enzyme transfers a glucose moiety to a mycolic acid acceptor. bham.ac.uk In mycobacteria, glycosyltransferases play a crucial role in the synthesis of various glycolipids. oup.com For instance, the antigen 85 complex (Ag85) is a group of mycolyltransferases that transfer mycolic acids to trehalose (B1683222) to form trehalose dimycolate (TDM) and to the arabinogalactan (B145846) of the cell wall. kegg.jpkegg.jp It is plausible that a similar enzymatic mechanism, possibly involving a specific glycosyltransferase, is responsible for the synthesis of GMM. The synthesis of other glycolipids, such as trehalose monomycolate (TMM), involves the transfer of mycolate to trehalose-6-phosphate. modelseed.org
Role of Host-Derived Glucose in Mycobacterial this compound Production during Infection
During infection, mycobacteria can utilize glucose from the host environment to synthesize GMM. nih.gov Studies have shown that the production of GMM is upregulated when mycobacteria are grown in a glucose-rich medium. nih.govresearchgate.net This suggests that mycobacteria adapt their metabolism to the host environment, where glucose is a readily available carbon source. mdpi.com Mycobacterium leprae, for example, has been shown to utilize host glucose as a primary carbon source. nih.gov Similarly, M. tuberculosis has access to glucose within the host and requires glucose phosphorylation for its persistence during chronic infections. researchgate.netnih.gov The synthesis of GMM using host-derived glucose highlights a direct interaction between the pathogen's metabolism and the host's resources. researchgate.net
Regulation of this compound Biosynthesis in Response to Environmental Cues
The biosynthesis of GMM is not a static process but is regulated by environmental signals, particularly the availability of glucose. The presence of glucose in the growth medium stimulates the production of GMM while reducing the synthesis of other glycolipids. nih.gov For example, in Mycobacterium bovis BCG, growth in a glucose-containing medium led to a significant increase in GMM production. nih.gov
Furthermore, temperature can also influence GMM biosynthesis. Research has indicated that GMM is produced more abundantly at 30°C compared to 37°C. nih.gov This temperature-dependent synthesis may be relevant to infections at cooler sites of the body, such as the skin. nih.gov
The regulation of mycolic acid synthesis, the precursor to GMM, is also subject to environmental cues. The expression of genes involved in mycolic acid biosynthesis can be altered in response to changes in the nutrient environment. plos.org This intricate regulatory network ensures that the mycobacterial cell wall composition is adapted to the specific conditions encountered by the bacterium, including during infection of a host. mdpi.comtandfonline.com
Influence of Intracellular Glucose Concentration on this compound Production
The production of this compound by mycobacteria is highly responsive to the concentration of glucose in the surrounding environment. nih.gov When mycobacteria invade a host, they encounter an environment rich in glucose. mdpi.com This leads to an adaptive shift in their metabolic pathways, favoring the synthesis of GMM. mdpi.comresearchgate.net
Research has demonstrated that mycobacteria, such as Mycobacterium avium, upregulate the production of GMM when cultured in media containing glucose at physiological concentrations found in mammalian hosts. nih.gov Studies have shown that GMM production is significantly increased when M. avium is grown in media with 0.1% glucose compared to 0.01% glucose. nih.govresearchgate.net This indicates a direct correlation between glucose availability and the rate of GMM synthesis. The enzymatic machinery responsible for GMM production appears to be primed to utilize host-derived glucose, coupling it with mycobacterial mycolic acids. rupress.org This process has been observed across various mycobacterial species, including M. smegmatis, M. phlei, and the obligate intracellular pathogen M. leprae, all of which produce GMM when exposed to glucose. rupress.org
The biosynthesis of mycolic acids, the lipid component of GMM, also shows a dependence on glucose. In Bacterionema matruchotii, the incorporation of palmitate into mycolic acids was found to be most effective in the presence of glucose. nih.gov This highlights the fundamental role of glucose not just as a structural component of GMM, but also as a factor influencing the synthesis of its lipid precursors. nih.gov
**Table 1: Effect of Glucose Concentration on GMM Production in *Mycobacterium avium***
| Glucose Concentration in Culture Media | Relative GMM Production |
| 0.01% | Low |
| 0.1% | High |
This table illustrates the findings that higher physiological glucose concentrations lead to increased production of this compound (GMM) in Mycobacterium avium. nih.govresearchgate.net
Differential Production of this compound versus Other Mycolyl Glycolipids
The metabolic shift towards GMM production in a glucose-rich environment occurs concurrently with a downregulation of another major mycolyl glycolipid, trehalose dimycolate (TDM), also known as cord factor. nih.govatsjournals.org This reciprocal regulation suggests a competitive relationship between the biosynthetic pathways of these two molecules. nih.gov
The key to this differential production lies in the substrate preference of the mycolyltransferase enzymes, specifically the antigen 85 (Ag85) complex. nih.gov These enzymes are responsible for transferring mycolic acid moieties to sugar acceptors. nih.govresearchgate.net In the presence of high glucose concentrations, glucose acts as a competitive substrate for the Ag85 complex, leading to the synthesis of GMM at the expense of TDM, which uses trehalose or trehalose monomycolate (TMM) as its sugar acceptor. nih.gov
Conversely, in a glucose-limited environment, the production of TDM is favored. atsjournals.org This dynamic remodeling of the cell wall glycolipids allows mycobacteria to adapt to different environments, such as the transition from the external environment to a host. nih.gov The switch from TDM to GMM biosynthesis is a strategic move by the bacterium to modify its cell surface in response to the host's physiological cues. nih.gov
Table 2: Reciprocal Regulation of GMM and TDM Production by Glucose
| Environmental Condition | This compound (GMM) Production | Trehalose Dimycolate (TDM) Production |
| High Glucose (Host Environment) | Upregulated | Downregulated |
| Low Glucose (External Environment) | Downregulated | Upregulated |
This table summarizes the differential production of GMM and TDM based on the availability of glucose, highlighting the competitive nature of their biosynthetic pathways. nih.govatsjournals.org
In Bacterionema matruchotii, the addition of trehalose to a culture medium containing glucose and palmitate resulted in a shift from GMM production to the synthesis of trehalose monomycolate (TMM), a precursor to TDM. nih.gov This further supports the concept of substrate competition in the biosynthesis of these important cell wall components. nih.gov
Structural Determinants and Specificity in Glucose Monomycolate Research
Specific Chemical Structure of Glucose Monomycolate and its Defined Variants
The precise chemical architecture of this compound is fundamental to its biological activity. This structure is defined by the stereochemistry of its sugar component, the specific linkage point of the mycolic acid, and the inherent diversity of the mycolic acid chain itself.
Regiochemistry of Mycolic Acid Linkage to Glucose (e.g., 6-O-mycolyl)
The mycolic acid is attached to the glucose molecule via an ester linkage. The specific position of this linkage on the glucose ring, known as regiochemistry, is a critical determinant of GMM's function. In naturally occurring GMM, the mycolic acid is esterified to the 6-hydroxyl group of the D-glucose backbone, forming 6-O-mycolyl-D-glucose. ontosight.ainih.gov The synthesis of GMM for research purposes requires regioselective acylation at this 6-OH position while preserving the anomeric configuration of the glucose. Studies have demonstrated the importance of this 6-O-linkage; synthetic GMM analogues where the mycolic acid is linked to the 3-hydroxyl group of glucose are not recognized by GMM-specific T cells. rupress.org
Diversity of Mycolic Acid Chain Lengths and Functional Groups in this compound
Mycolic acids are very long-chain fatty acids characterized by a shorter α-alkyl branch and a longer β-hydroxy main chain, known as the meromycolic chain. scispace.com A significant feature of mycolic acids is their structural diversity, which arises from variations in chain length and the presence of different functional groups along the meromycolic chain. mdpi.comnih.gov
The chain lengths of mycolic acids in mycobacteria can range from approximately 60 to 90 carbon atoms. scispace.com The main classes of mycolic acids found in M. tuberculosis are α-, keto-, and methoxy-mycolic acids. mdpi.comnih.gov
α-Mycolic acids are the most abundant, typically containing two cis-cyclopropane rings or two double bonds. mdpi.com
Keto- and methoxy-mycolic acids are present in smaller amounts and contain a keto or methoxy (B1213986) group, respectively, in addition to cyclopropane (B1198618) rings or double bonds. mdpi.comscispace.com
This diversity in the mycolic acid component is directly reflected in the structure of GMM, leading to a complex mixture of GMM molecules within the mycobacterial cell wall. up.ac.zaresearchgate.net The specific type of mycolic acid present in a GMM molecule can influence its biological properties. nih.gov
Advanced Analytical Methodologies for Structural Elucidation in Research
To accurately study the structure-function relationships of GMM, researchers rely on sophisticated analytical techniques to confirm the precise structure of both natural and synthetic GMM.
Nuclear Magnetic Resonance Spectroscopy for Regioselective Acylation and Anomeric Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules. iosrjournals.org In GMM research, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial. researchgate.net
¹H and ¹³C NMR are used to confirm the regioselective acylation at the 6-O-position of the glucose. Specific chemical shifts and coupling patterns in the NMR spectra can definitively identify which hydroxyl group of the glucose is involved in the ester linkage.
NMR is also used to determine the anomeric configuration (α or β) of the glucose moiety. uni-kiel.de
2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide detailed information about the connectivity of atoms within the molecule, allowing for a complete assignment of the proton and carbon signals of the glucose and mycolic acid components. researchgate.netnih.gov
High-Resolution Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for verifying the molecular weight of GMM and analyzing its fragmentation patterns.
Techniques like Electrospray Ionization (ESI)-MS and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are used to obtain highly accurate mass measurements of GMM molecules. nih.govunl.pt This allows for the confirmation of the elemental composition and the identification of different GMM species based on the mass of the attached mycolic acid. nih.gov For example, the molecular weight of an α-mycolate-GMM has been verified as C₈₈H₁₇₂O₈ using high-resolution ESI-MS.
Chromatographic Techniques for Separation and Purification of this compound Variants
The isolation and purification of this compound (GMM) from complex lipid extracts of mycobacteria are critical steps for its structural and functional characterization. Chromatographic techniques are central to this process, enabling the separation of GMM from other lipids and the resolution of its structural variants. The primary methods employed include thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC).
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a widely used technique for the analytical and preparative separation of GMM. Silica (B1680970) gel is the most common stationary phase for this purpose.
In one-dimensional TLC, total lipid extracts are applied to a silica TLC plate and developed in a solvent system. A common mobile phase for resolving GMM is a mixture of chloroform (B151607), methanol, and water in a ratio of 60:16:1.5 (v/v/v). nih.gov After development, the separated lipids are visualized by spraying with a reagent such as 3% cupric acetate (B1210297) in 8% phosphoric acid, followed by heating. nih.gov This method allows for the clear separation of GMM from other glycolipids like trehalose (B1683222) monomycolate (TMM) and trehalose dimycolate (TDM). nih.govnih.gov
Two-dimensional TLC (2D-TLC) provides enhanced resolution for complex lipid mixtures. In this approach, the plate is developed in one direction with a specific solvent system, dried, and then rotated 90 degrees and developed in a second, different solvent system. For instance, a 2D-TLC system for analyzing apolar lipids, including GMM, might use chloroform:methanol:water (100:14:0.8, v/v/v) in the first dimension and chloroform:acetone (B3395972):methanol:water (50:60:2.5:3, v/v/v) in the second dimension. researchgate.net This allows for the effective separation of GMM from other lipids such as TDM and TMM. researchgate.net
For the purification of GMM, preparative TLC is employed. After developing the plate, the silica band corresponding to GMM is scraped off, and the GMM is extracted from the silica using a solvent like chloroform:methanol (2:1, v/v). nih.gov
Interactive Data Table: TLC Systems for this compound Separation
| Technique | Stationary Phase | Mobile Phase(s) | Visualization | Source(s) |
| 1D-TLC | Silica Gel | Chloroform:Methanol:Water (60:16:1.5, v/v/v) | 3% cupric acetate in 8% phosphoric acid, followed by heating | nih.gov |
| 1D-TLC | Silica Gel | Chloroform:Methanol:Water (60:16:2, v/v) | 3% cupric acetate in 8% phosphoric acid, followed by heating | nih.gov |
| 2D-TLC | Silica Gel | 1st Dimension: Chloroform:Methanol:Water (100:14:0.8, v/v/v)2nd Dimension: Chloroform:Acetone:Methanol:Water (50:60:2.5:3, v/v/v) | Autoradiography or charring with copper (II) acetate-phosphoric acid | researchgate.netnih.govfigshare.com |
| Preparative TLC | Silica Gel | Chloroform:Acetone:Methanol:Water (50:60:2.5:0.6, v/v) | Not applicable (band is scraped for extraction) | nih.gov |
Column Chromatography
For larger-scale purification of GMM, column chromatography is the method of choice. Silica gel is typically used as the stationary phase. The total lipid extract is loaded onto the column, and elution is carried out with a gradient of solvents.
A common approach involves a stepwise gradient of acetone in chloroform. For example, after loading the lipid extract, the column can be washed with chloroform, followed by elution with increasing concentrations of acetone in chloroform (e.g., 15%, 30%, 40%, 50%, 60%, 70%, and 80%), and finally with pure acetone. nih.gov Fractions are collected and analyzed by TLC to identify those containing pure GMM. nih.gov These GMM-containing fractions are then pooled and dried.
Argentation chromatography, a variation of column chromatography, can be used to separate mycolic acid methyl esters based on the number and configuration of double bonds. researchgate.net While not directly used for GMM, it is a key technique in the analysis of the mycolic acid constituents of GMM.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography offers higher resolution and sensitivity for the analysis and purification of GMM and its variants. Reverse-phase HPLC is a commonly employed mode.
In reverse-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For the analysis of mycolic acid esters, a gradient elution system can be used, for example, starting with chloroform-methanol (10:90, v/v) and transitioning to a higher concentration of chloroform. nih.gov While specific HPLC methods for intact GMM are less commonly detailed in the literature, the principles of reverse-phase chromatography are applicable. The separation is based on the differential partitioning of the GMM variants between the stationary and mobile phases, influenced by the length and structure of the mycolic acid chain.
HPLC coupled with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) is suitable for the analysis of sugars and their derivatives, which often lack a UV chromophore. upm.edu.myyoutube.com For GMM, which contains a glucose moiety, these detection methods can be valuable.
Interactive Data Table: Column and HPLC Chromatography for GMM and Related Compounds
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application | Source(s) |
| Silica Gel Column Chromatography | Silica Gel | Stepwise gradient of acetone in chloroform | TLC analysis of fractions | Purification of GMM from total lipid extracts | nih.gov |
| Reverse-Phase HPLC | C18 | Gradient of chloroform in methanol | UV detection (after derivatization of mycolic acids) | Analysis of mycolic acid esters | nih.gov |
| Reverse-Phase HPLC | C18 | Isocratic water/acetonitrile (80:20) | UV detection at 208 nm | Quantification of trehalose lipids (related glycolipids) | researchgate.net |
Host Pathogen Interactions and Immunological Mechanisms Involving Glucose Monomycolate
Antigen Presentation by CD1b Molecules
The presentation of GMM to T cells is a critical step in the immune recognition process, primarily mediated by the CD1b molecule, a member of the CD1 family of antigen-presenting proteins. Unlike MHC molecules that present peptides, CD1 proteins specialize in presenting lipid and glycolipid antigens.
Mechanisms of Glucose Monomycolate Loading into CD1b Antigen Binding Grooves
The loading of GMM onto CD1b molecules is a complex process that occurs within the endosomal compartments of antigen-presenting cells (APCs). The acidic environment of these compartments is crucial for the exchange of lipids. embopress.org For long-chain GMM, this process requires the low pH of lysosomes to facilitate the displacement of endogenous lipids from the CD1b binding groove and the subsequent insertion of the mycobacterial glycolipid. In contrast, shorter-chain GMM can be loaded onto CD1b at the cell surface.
The large and hydrophobic antigen-binding groove of CD1b is uniquely suited to accommodate the long mycolic acid chain of GMM. aai.orgvumc.org This groove contains a network of interconnected pockets and channels, including the A', C', F', and T' pockets, which can house lipid chains up to 80 carbons long. aai.orgaai.org In some instances, particularly with shorter lipid antigens, a "spacer" or "scaffold" lipid, such as a diacylglycerol or a deoxyceramide, may co-bind within the CD1b groove. vumc.orgoup.com This scaffold lipid helps to properly position the shorter antigen for optimal recognition by T cells. oup.com However, for long-chain GMM, the extensive meromycolate chain can occupy the entire length of the groove, from the A' to the F' channel, making a spacer lipid unnecessary. frontiersin.org The loading process can be influenced by lipid transfer proteins like saposins, which are present in late endosomes and lysosomes. embopress.org
Structural Basis of CD1b-Glucose Monomycolate Complex Formation
The crystal structure of the CD1b-GMM complex reveals the precise positioning of the glycolipid within the antigen-binding groove. aai.orgaai.org The long, hydrophobic mycolic acid tail is deeply embedded within the interconnected hydrophobic channels of the CD1b molecule. aai.org Specifically, the α-branch of the mycolic acid typically occupies the C' pocket, while the longer meromycolate chain extends through the A', T', and F' pockets, forming a superchannel. embopress.org
This arrangement leaves the polar glucose headgroup of GMM exposed at the surface of the CD1b molecule, protruding from the antigen-binding groove. aai.orgoup.com This exposed glucose moiety serves as the primary epitope for recognition by the T cell receptor (TCR). aai.orgpnas.org The deep burial of the lipid portion and the prominent display of the carbohydrate headgroup are key structural features that dictate the immunological recognition of GMM. aai.org
| Feature | Description |
| CD1b Pockets | A', C', F', T' |
| GMM Lipid Tail Occupancy | The α-alkyl chain occupies the C' pocket, and the β-hydroxy fatty acid (meromycolate) chain occupies the A', T', and F' pockets. |
| GMM Headgroup Position | The glucose moiety is solvent-exposed, allowing for direct TCR recognition. |
Comparative Analysis of this compound Presentation by Group 1 CD1 Proteins (CD1a, CD1b, CD1c)
The presentation of GMM is largely specific to the CD1b isoform among the group 1 CD1 proteins (CD1a, CD1b, and CD1c). This specificity is primarily due to the unique structural characteristics of the CD1b antigen-binding groove. CD1b possesses the largest and most complex binding groove of all human CD1 isoforms, with a volume of approximately 2200 ų. aai.org This extensive groove, with its interconnected A', C', F', and T' pockets, is necessary to accommodate the exceptionally long mycolic acid chains of GMM, which can range from C30 to C80. aai.orgoup.com
In contrast, the antigen-binding grooves of CD1a and CD1c are smaller and have different architectures. vumc.org For instance, the T' tunnel, a key feature of the CD1b groove that allows for the extension of long lipid chains, is predicted to be absent in CD1a and CD1c due to amino acid substitutions. While CD1a and CD1c present other mycobacterial lipids, they are not known to present the full-length GMM molecule in the same manner as CD1b. nih.gov The structural differences in the binding grooves of the group 1 CD1 proteins therefore dictate their distinct lipid antigen repertoires, with CD1b being the primary presenter of GMM.
| CD1 Isoform | Antigen Binding Groove Volume | Key Groove Features | Presentation of GMM |
| CD1a | Smaller than CD1b vumc.org | Lacks the continuous T' tunnel | Does not typically present long-chain GMM |
| CD1b | Largest (~2200 ų) aai.org | A', C', F', and T' interconnected pockets aai.org | Primary presenter of GMM oup.comnih.gov |
| CD1c | Smaller than CD1b vumc.org | Lacks the continuous T' tunnel | Presents other mycobacterial lipids, but not typically long-chain GMM nih.gov |
T Cell Receptor (TCR) Recognition of CD1b-Presented this compound
The interaction between the TCR and the CD1b-GMM complex is a highly specific event that triggers the activation of a particular subset of T cells. This recognition is focused on the exposed glucose headgroup of the GMM antigen.
"Tweezers" Mechanism of TCR Alpha and Beta Chains Grasping the Glucose Moiety
Structural studies of the ternary complex of a TCR, CD1b, and GMM have revealed a unique recognition mechanism described as a "tweezers" or "headgroup grasping" mechanism. nih.govnih.govproteopedia.org In this model, both the alpha (α) and beta (β) chains of the TCR are directly involved in binding the glucose headgroup of GMM. nih.govnih.govproteopedia.org
The TCR docks centrally over the CD1b molecule, positioning its complementarity-determining regions (CDRs) to interact with the exposed glucose. nih.govnih.gov The α and β chains act like a pair of tweezers, surrounding and gripping the glucose moiety. pnas.orgnih.govproteopedia.org This is distinct from some other TCR-CD1 interactions where only one of the TCR chains makes significant contact with the antigen. nih.gov This dual-chain interaction creates a highly specific and stable binding interface, ensuring a precise recognition of the mycobacterial glycolipid. nih.govproteopedia.org This mechanism underscores the co-recognition of both the CD1b presenting molecule and the GMM antigen by the TCR. nih.gov
Identification and Characterization of this compound-Reactive T Cell Subsets
The immune response to the mycobacterial lipid, this compound (GMM), involves several distinct T cell subsets. These specialized lymphocytes recognize GMM when it is presented by the non-polymorphic antigen-presenting molecule, CD1b. frontiersin.orgnih.govsanguinebio.com
A key population of GMM-reactive T cells are the Germline-Encoded Mycolyl Lipid-Reactive (GEM) T cells . frontiersin.orgnih.govplos.org These cells are characterized by a semi-invariant T cell receptor (TCR) α-chain, which arises from the rearrangement of the TRAV1-2 and TRAJ9 gene segments. nih.govsanguinebio.complos.org This conserved TCR structure allows GEM T cells to recognize mycolyl lipids, including GMM, presented by CD1b. nih.govresearchgate.net Studies using CD1b tetramers loaded with GMM have confirmed the presence of TRAV1-2+ GEM T cells in the majority of individuals, suggesting they are a normal component of the human immune system. frontiersin.orgnih.gov GEM T cells are typically CD4+ and are capable of producing cytokines like IFN-γ and TNF-α upon activation. sanguinebio.com
Another significant subset includes LDN5-like T cells . These cells, named after the human T cell line LDN5, also recognize GMM presented by CD1b. nih.gov The TCR of the LDN5 T cell line specifically recognizes the glucose headgroup of GMM, which is exposed on the surface of the CD1b molecule. nih.gov CD1b tetramers loaded with GMM have been shown to stain TRBV4-1+ T cells, which are classified as LDN5-like T cells. frontiersin.orgnih.gov Like GEM T cells, LDN5-like T cells are a conserved population found in most individuals. frontiersin.org
In addition to these semi-invariant populations, a diverse repertoire of CD4+ T cells also responds to GMM. aai.orgnih.gov In fact, studies using GMM-loaded CD1b tetramers have revealed that the majority of GMM-reactive T cells in the blood of individuals infected with Mycobacterium tuberculosis express the CD4 co-receptor. nih.govrupress.org These polyfunctional CD4+ T cells are capable of producing a range of cytokines, including IFN-γ, TNF-α, and IL-2, upon stimulation with GMM. aai.orgnih.govnih.gov While CD8+ and CD4-CD8- T cell subsets that react to GMM have also been identified, the CD4+ population appears to be dominant. aai.orgnih.govnih.gov
Table 1: this compound-Reactive T Cell Subsets
| T Cell Subset | Key Identifying Markers | Antigen Presenting Molecule | Primary Function |
|---|---|---|---|
| GEM T cells | TRAV1-2+ TCR α-chain, CD4+ | CD1b | Cytokine production (IFN-γ, TNF-α), pathogen clearance. sanguinebio.com |
| LDN5-like T cells | TRBV4-1+ TCR β-chain | CD1b | Recognizes the glucose moiety of GMM. frontiersin.orgnih.gov |
| CD4+ T cells | CD4+ | CD1b, CD1c | Polyfunctional cytokine production (IFN-γ, TNF-α, IL-2). aai.orgnih.govasm.org |
Modulation of Host Adaptive Immune Responses by this compound
T Cell Activation and Cytokine Production Profiles
This compound (GMM) is a potent activator of T cell responses, leading to the production of key pro-inflammatory cytokines. Upon recognition of the GMM-CD1b complex, specific T cell subsets become activated and secrete cytokines crucial for controlling mycobacterial infections. nih.gov
The primary cytokines produced in response to GMM stimulation are Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) . sanguinebio.comaai.orgnih.govnih.govasm.org Studies have shown that GMM-specific CD4+ T cells, including polyfunctional populations, can simultaneously produce IFN-γ, TNF-α, and Interleukin-2 (IL-2). aai.orgnih.govnih.gov This Th1-type cytokine profile is critical for macrophage activation and the subsequent killing of intracellular mycobacteria. rupress.org
In rhesus macaques vaccinated with BCG, GMM-specific T cells, found in both CD4+ and CD8+ populations, produced both IFN-γ and TNF-α upon antigenic stimulation. asm.org In humans, ex vivo analysis of T cells from individuals infected with Mycobacterium tuberculosis revealed that GMM-specific CD4+ T cells were polyfunctional, expressing CD40L, IFN-γ, IL-2, and TNF-α. aai.orgnih.gov The production of IFN-γ and TNF-α by GMM-reactive T cells highlights the role of this glycolipid in driving a protective cell-mediated immune response. sanguinebio.comasm.org
Table 2: Cytokine Production by GMM-Activated T Cells
| T Cell Subset | Stimulus | Key Cytokines Produced | Reference |
|---|---|---|---|
| Human polyfunctional CD4+ T cells | GMM | IFN-γ, TNF-α, IL-2, CD40L | aai.orgnih.govnih.gov |
| Monkey CD4+ and CD8+ T cells | GMM | IFN-γ, TNF-α | asm.org |
| Human GEM T cells | GMM presented on CD1b | IFN-γ, TNF-α | sanguinebio.com |
Distinct Interactions with Innate Immune Receptors Compared to Other Mycolyl Glycolipids
This compound's interaction with innate immune receptors, particularly the C-type lectin receptor Mincle , is a subject of some debate and appears to differ from that of other mycolyl glycolipids like trehalose (B1683222) dimycolate (TDM). mdpi.comnih.gov
While TDM is a well-established potent agonist for Mincle, leading to robust pro-inflammatory responses, the role of GMM in Mincle activation is less clear. mdpi.comfrontiersin.orgfrontiersin.org Some studies suggest that GMM exhibits weak recognition by the Mincle receptor. mdpi.comnih.gov This weak interaction is proposed as a potential strategy for mycobacteria to evade innate immunity. mdpi.comnih.gov For instance, the enzymatic cleavage of TDM by trehalase, which results in GMM, has been shown to abolish Mincle binding, suggesting that the disaccharide structure of trehalose is critical for strong Mincle recognition. frontiersin.orgfrontiersin.org
Conversely, other research has identified Mincle as a receptor for GMM. mdpi.comnih.govnih.govmdpi.com One study even reported GMM to be a more potent stimulator of Mincle-expressing reporter cells than TDM. nih.gov These conflicting findings may be attributable to differences in experimental setups. mdpi.com
In contrast to GMM, another mycolyl glycolipid, glycerol (B35011) monomycolate (GroMM), is recognized by human Mincle but not its murine counterpart. mdpi.comfrontiersin.org This highlights the species-specific differences in Mincle's ligand recognition. The primary role of GMM, however, appears to be as a T cell antigen presented by CD1b, rather than a strong activator of innate receptors like Mincle, a function more prominently attributed to TDM.
Table 3: Interaction of Mycolyl Glycolipids with the Mincle Receptor
| Glycolipid | Mincle Interaction | Primary Immune Function | Reference |
|---|---|---|---|
| This compound (GMM) | Disputed; some studies show weak binding, others show activation. | Primarily a CD1b-restricted T cell antigen. | mdpi.comnih.govnih.gov |
| Trehalose Dimycolate (TDM) | Potent agonist. | Strong innate immune activation via Mincle. | mdpi.comfrontiersin.orgfrontiersin.org |
| Glycerol Monomycolate (GroMM) | Recognized by human Mincle, but not mouse Mincle. | Innate immune activation; CD1b-restricted T cell antigen. | mdpi.comfrontiersin.org |
Role in Mycobacterial Immune Evasion Mechanisms
The interaction of this compound with the host immune system suggests a role in mycobacterial immune evasion. One proposed mechanism involves the modulation of the immune response through its interaction with innate and adaptive immunity.
During infection, Mycobacterium adapts to the glucose-rich intracellular environment, which leads to a preferential production of GMM over trehalose dimycolate (TDM). mdpi.comnih.govresearchgate.net TDM is a potent activator of the innate immune receptor Mincle, triggering a strong pro-inflammatory response. mdpi.comfrontiersin.org The potential for GMM to be a weaker Mincle agonist could represent a strategy for the bacterium to dampen this initial innate immune onslaught, allowing for its survival and establishment within the host. mdpi.comnih.gov
Functional Roles of Glucose Monomycolate in Mycobacterial Pathogenesis
Interplay with Other Mycobacterial Cell Wall Lipids in Pathogenesis
The function of Glucose Monomycolate in pathogenesis is intricately linked with other key lipids in the mycobacterial cell wall, such as Trehalose (B1683222) Dimycolate (TDM), Trehalose Monomycolate (TMM), Glycerol (B35011) Monomycolate (GroMM), and free mycolic acids. nih.govmdpi.com The balance and interplay between these lipids are crucial for the bacterium's interaction with the host.
TDM, famously known as "cord factor," is a major virulence factor critical for inducing granulomas and activating innate immunity through the Mincle receptor. researchgate.net TMM serves as a biosynthetic precursor to TDM and also contributes to cell wall permeability. asm.orgresearchgate.net Unlike TDM and TMM, which primarily stimulate innate immune receptors, GMM and GroMM function as antigens presented by CD1b to T cells. mdpi.com This functional divergence allows mycobacteria to modulate different arms of the host immune system.
Upon entering the glucose-rich environment of a host cell, mycobacteria shift their lipid production, favoring the synthesis of GMM over TDM. mdpi.comnih.govatsjournals.org This switch is significant, as it suggests a move from stimulating a potent innate inflammatory response (mediated by TDM-Mincle) to a more nuanced modulation of the adaptive immune response (mediated by GMM-CD1b). The enzyme Antigen 85A (Ag85A) is capable of transferring mycolate to glucose to produce GMM, and glucose can compete with TMM as a substrate for this enzyme, directly linking the biosynthesis of GMM and TDM. nih.gov
Free mycolic acids and GroMM are also involved in pathogenesis, contributing to biofilm formation and immune suppression. nih.govmdpi.com GroMM is also presented by CD1b, but GMM appears to have a higher specificity in T-cell recognition due to the stereochemical properties of its glucose head group. frontiersin.org
| Compound | Primary Immune Receptor(s) | Key Role in Pathogenesis |
|---|---|---|
| This compound (GMM) | CD1b, Mincle (debated) | Modulates T-cell responses, immune evasion, granuloma formation. mdpi.comnih.govnih.gov |
| Trehalose Dimycolate (TDM) | Mincle | Potent innate immune activator, granuloma maintenance, "cord factor". researchgate.net |
| Trehalose Monomycolate (TMM) | Mincle | Biosynthetic precursor to TDM, contributes to cell wall permeability. asm.org |
| Glycerol Monomycolate (GroMM) | CD1b, Mincle | Presented by CD1b to T cells, involved in immune suppression. mdpi.comfrontiersin.org |
| Free Mycolic Acids | Not specified | Biofilm formation, immune suppression. nih.govmdpi.com |
Implications for Mycobacterial Adaptation to Intracellular Niches
The ability of mycobacteria to thrive within host cells, particularly macrophages, is a hallmark of their pathogenicity. The production of this compound is a key adaptive strategy for survival in these intracellular niches. When mycobacteria infect host cells, they encounter an environment rich in glucose. mdpi.comnih.gov In response, the bacterium alters its metabolism to preferentially produce GMM. mdpi.comnih.govresearchgate.net
This metabolic shift from producing TDM to GMM upon entering the host cell is a critical adaptation. atsjournals.org It allows the bacterium to manage its interaction with the host immune system, favoring the presentation of GMM via CD1b to T cells, which can lead to a modulated, and potentially less immediately hostile, immune response compared to the strong pro-inflammatory reaction triggered by TDM. mdpi.com This modulation of T-cell responses is crucial for establishing a long-term intracellular existence. frontiersin.org The recognition of GMM by specific T cells within the infected host highlights its role as a key player in the host-pathogen dialogue that takes place within the intracellular environment. frontiersin.org
This compound as a Biomarker for Mycobacterial Invasion and Activity in Research Models
The distinct production of this compound during infection makes it a valuable biomarker for tracking mycobacterial activity in research settings. Upon invasion of host tissues, mycobacteria increase their synthesis of GMM, making its detection an indicator of local infection. researchgate.netscispace.com Studies have shown that GMM-specific T cells can be detected at a higher frequency in individuals infected with Mycobacterium tuberculosis compared to healthy individuals. frontiersin.org
The presence and levels of GMM can help differentiate between different states of infection. mdpi.com For instance, the shift from TDM to GMM production upon cell invasion is a marker of adaptation to the host environment. mdpi.com In research models, GMM-loaded CD1b tetramers have been used to directly detect and sort GMM-reactive T cells from the blood of infected individuals, providing a powerful tool to study the immune response to this specific lipid antigen. researchgate.net This capacity to track a GMM-specific immune response offers a more nuanced understanding of the host's engagement with the pathogen, distinguishing it from responses to more common protein antigens. Therefore, GMM serves as a specific biomarker for mycobacterial invasion and metabolic activity within the host. nih.govfrontiersin.org
Chemical Synthesis and Derivatization of Glucose Monomycolate and Its Analogs for Research Applications
Strategies for Total and Semisynthesis of Glucose Monomycolate
The generation of pure, well-defined this compound for research is achieved through two primary strategies: semisynthesis and total synthesis.
Semisynthesis offers a more direct route by utilizing naturally derived mycolic acids. This method typically involves isolating a mixture of mycolic acids from mycobacterial strains, often by the alkaline hydrolysis of abundant glycolipids like trehalose (B1683222) dimycolate (TDM). These isolated mycolic acids are then chemically coupled to a suitable glucose precursor. acs.orgrug.nl The Prandi laboratory, for instance, developed efficient semisynthetic routes to GMM. nih.gov A common coupling method is the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). While advantageous in its directness, a significant drawback of semisynthesis is the inherent heterogeneity of the starting natural mycolic acids, which are mixtures of homologs with varying chain lengths and functionalities. This heterogeneity complicates reproducibility and the precise correlation of structure with function.
Total synthesis, while more synthetically demanding, overcomes the limitations of semisynthesis by building the entire GMM molecule from simple starting materials. This approach allows for the creation of a single, structurally perfect GMM molecule with unambiguous stereochemistry and chain length. acs.orgrug.nl The availability of gram-scale quantities of synthetic GMM, free from other immunologically active impurities, is essential for detailed immunological studies, including T-cell activation assays and vaccine development research. nih.govresearchgate.net
Preparation of Stereochemically Defined Mycolic Acid Backbones
The major challenge in the total synthesis of GMM lies in the construction of the complex mycolic acid backbone, which is a long-chain α-alkyl, β-hydroxy fatty acid featuring multiple stereocenters. Modern synthetic strategies often employ a modular or fragment-based approach to manage this complexity.
Key stereochemical features that must be controlled during synthesis include:
The α-alkyl, β-hydroxy acid core : Natural mycolic acids possess a specific (2R, 3R) stereochemistry at this core, which is crucial for biological recognition. nih.govscispace.com
Functional groups : Methoxy- and keto-mycolic acids contain additional stereocenters, such as the (S,S) configuration of the α-methyl methoxy (B1213986) moiety. acs.orgnih.gov
Cyclopropane (B1198618) rings : These can be present in either cis or trans configurations. nih.gov
Convergent synthetic strategies have been developed to assemble these complex backbones efficiently. For example, a gram-scale synthesis of methoxy-mycolic acid diastereomers divided the molecule into three key fragments, each synthesized with high stereochemical control. nih.gov
| Fragment | Key Synthetic Reaction | Stereochemical Outcome |
| Fragment A (β-hydroxy acid) | Anti-selective Abiko–Masamune aldol (B89426) reaction | >90% diastereomeric excess |
| Fragment B (cis-cyclopropane) | Charette asymmetric cyclopropanation | 85% enantiomeric excess |
| Fragment C (methoxy branch) | CuCl-catalyzed epoxide opening with a Grignard reagent | Controlled installation of the methoxy group |
This interactive table summarizes a modern fragment-based approach to mycolic acid synthesis, highlighting the key reactions used to establish stereochemistry.
The first asymmetric synthesis of an α-mycolic acid, reported by the Baird group, utilized enzymatic desymmetrization to establish initial chirality, followed by steps like Julia–Kocienski olefination to assemble the full carbon skeleton. rug.nl These methods provide access to various diastereomers of mycolic acids, enabling detailed investigation into how each stereocenter contributes to antigenicity. nih.govscispace.com
Regioselective Glycosylation Methods for Glucose-Mycolic Acid Linkage
Once the mycolic acid backbone is prepared, it must be selectively attached to the glucose molecule. For GMM, T-cell recognition is strictly dependent on the mycolic acid being esterified to the primary 6-hydroxyl group of the glucose moiety. pnas.org Attaching the lipid to other positions, such as the 3-hydroxyl, results in a non-stimulatory molecule.
Achieving this regioselectivity requires a robust protecting group strategy. A benchmark method developed by Prandi involves several key steps:
Peracetylation : All hydroxyl groups on D-glucose are protected by acetylation, typically using acetic anhydride (B1165640) and pyridine, to form β-D-glucose pentaacetate.
Selective Deprotection : The acetyl group at the C-6 position is selectively removed. This is possible because the C-6 hydroxyl is primary and less sterically hindered than the secondary hydroxyls. A common reagent for this step is hydrazine (B178648) acetate (B1210297).
Coupling Reaction : The now-free C-6 hydroxyl group is coupled with the carboxylic acid of the mycolic acid. To facilitate this esterification, the mycolic acid is often activated, for instance, as a pentafluorophenyl ester, which reacts efficiently with the deprotected glucose to give the final GMM product in good yield.
This strategic manipulation of protecting groups ensures the formation of the correct glucose-6-monomycolate isomer, which is essential for its function as a T-cell antigen.
Synthesis of this compound Analogs for Structure-Activity Relationship Studies
The synthesis of a wide array of GMM analogs has been instrumental in dissecting the specific molecular features required for its recognition by the immune system. These structure-activity relationship (SAR) studies have precisely mapped the parts of the molecule that interact with the CD1b protein and the T-cell receptor (TCR).
Modifications of the Glucose Moiety for Epitope Mapping
The glucose headgroup of GMM is the primary epitope that is "seen" by the T-cell receptor. pnas.org Synthetic modifications to this part of the molecule have demonstrated its critical and highly specific role in antigenicity.
| GMM Analog Modification | Effect on T-Cell Activation | Reference |
| Alteration of C2-hydroxyl | Abolished | pnas.org |
| Alteration of C4-hydroxyl | Abolished | pnas.org |
| Replacement of glucose with mannose | Abolished | |
| Replacement of glucose with galactose | Abolished | |
| Linkage at C3-hydroxyl (Glucose-3-monomycolate) | Non-stimulatory |
This interactive table summarizes key findings from epitope mapping studies, showing how minor changes to the glucose moiety can completely disrupt T-cell recognition.
These findings collectively show that the LDN5 T-cell clone, a well-studied GMM-reactive T-cell line, has a TCR that is exquisitely tuned to the natural structure of glucose-6-O-monomycolate. nih.govresearchgate.net Any deviation in the stereochemistry of the sugar's hydroxyl groups or the position of the mycolate linkage leads to a loss of recognition, underscoring the precise fit required between the GMM-CD1b complex and the TCR. pnas.org
Alterations in Mycolic Acid Stereochemistry and Length to Probe Antigenicity
While the glucose headgroup is the primary determinant for TCR interaction, the structure of the mycolic acid lipid tail also plays a role, particularly in how the antigen is positioned within the CD1b binding groove.
Stereochemistry : The stereochemistry of the mycolic acid proximal to the glucose linkage is vital. Studies using synthetic GMM stereoisomers revealed that the natural (2R, 3R) configuration of the α-alkyl, β-hydroxy acid is required for recognition by the LDN5 T-cell line. nih.govscispace.com GMM analogs synthesized with other stereoisomers at this position, such as (2R, 3S) or (2S, 3R), failed to stimulate these T cells. nih.govresearchgate.net
Chain Length and Functionality : In a remarkable contrast, the long meromycolate "tail" of the lipid shows significant structural tolerance. T-cell response to GMM proceeds normally even when the mycolic acid is drastically truncated from its natural ~C80 length to a much shorter C32 chain, a modification that removes distal functional groups like cyclopropane rings or methoxy groups. pnas.org This is strikingly different from free mycolic acids (i.e., not esterified to glucose), where the length and functional groups of the meromycolate chain are critical for T-cell activation. pnas.orgpnas.orgd-nb.info
This apparent paradox is explained by the "head group positioning" concept. pnas.org The glucose moiety of GMM is thought to anchor the entire molecule to the outer surface of the CD1b protein. This interaction effectively "pins" the glycolipid in a fixed position, presenting the glucose as the dominant epitope and making the precise structure of the lipid tail buried within the CD1b groove less important for the TCR to recognize. pnas.org For free mycolic acid, which lacks this strong glucose anchor, the subtle features of the lipid tail itself become a more significant part of the epitope.
Development of Research Probes and Tools
Synthetic GMM and its analogs are indispensable research tools for studying the immunology of tuberculosis. One of the most powerful applications is the creation of CD1b tetramers . These reagents are constructed by loading four recombinant CD1b proteins with a specific synthetic lipid antigen, such as GMM. researchgate.net The resulting tetramers can be fluorescently labeled and used in flow cytometry to directly detect, quantify, and isolate GMM-specific T cells from complex biological samples, such as blood from vaccinated or infected individuals. researchgate.netnih.gov This has provided an unprecedented ability to track lipid-specific immune responses.
Furthermore, the principles of chemical biology have been applied to develop sophisticated molecular probes to study mycobacterial processes in living cells. Drawing inspiration from work on trehalose-based probes, GMM analogs can be synthesized with reporter functionalities. academie-sciences.fracs.org These include:
Bioorthogonal handles : Incorporating small, inert chemical groups like azides or alkynes into the GMM structure. These handles can be selectively reacted with fluorescent tags or affinity labels inside or outside the cell, allowing for visualization and isolation of GMM and its interacting partners. academie-sciences.frbiorxiv.org
Photoactivatable groups : Introducing a photo-cross-linking group into the GMM structure. When exposed to UV light, this group will covalently bind to nearby proteins, enabling the identification of proteins that interact with GMM in its native environment. acs.org
These advanced chemical tools, built upon a foundation of total synthesis, are critical for elucidating the fundamental biology of the mycomembrane and its role in host-pathogen interactions, potentially revealing new targets for therapeutic intervention. acs.org
Design of Fluorescently Labeled this compound Analogs for Binding and Trafficking Studies
The study of how this compound (GMM) is taken up, processed, and presented by antigen-presenting cells (APCs) is crucial for understanding its immunological activity. While fluorescently labeling a molecule is a common strategy to visualize its cellular journey, the direct synthesis of a fluorescently tagged GMM analog for binding and trafficking studies is not a widely reported approach in the available literature. The large, complex, and amphipathic nature of GMM presents significant synthetic challenges to attaching a fluorophore without altering the molecule's fundamental interactions with cellular machinery, transporters, and the CD1b binding groove.
Researchers have instead developed several innovative, indirect strategies using fluorescent probes to elucidate the binding and trafficking pathways relevant to GMM presentation. These methods typically involve labeling one of the key components of GMM—the mycolic acid lipid tail or a proxy for the glucose headgroup—or by developing fluorogenic reporters for the enzymes that process these lipids.
One approach involves conjugating a fluorescent dye to the mycolic acid itself. For instance, to directly visualize the delivery of mycolyl lipids to intracellular compartments, C80 mycolic acid has been conjugated to the fluorescent label BODIPY. researchgate.net When these fluorescent mycolates were incubated with dendritic cells, they were observed in vesicular compartments, including those that also contained markers for MHC class II loading compartments, providing a window into the trafficking of the lipid tail of GMM. researchgate.net
A more common strategy utilizes fluorescent analogs of trehalose, a disaccharide of glucose that is a key mediator of mycomembrane synthesis in mycobacteria. Mycobacterial enzymes known as the Antigen 85 (Ag85) complex are capable of transferring mycolic acids to trehalose, forming trehalose monomycolate (TMM), a structural relative of GMM. These enzymes are promiscuous enough to process trehalose molecules that have been chemically modified with a fluorophore, such as fluorescein (B123965) isothiocyanate (FITC). nih.gov When live mycobacteria are supplied with FITC-trehalose, the cells generate fluorescently tagged trehalose mycolates, which are then incorporated into the cell envelope. nih.govnsf.gov This metabolic labeling strategy allows for the visualization of mycolate-containing glycolipids and their dynamics. nih.govacademie-sciences.fr
Furthermore, fluorogenic probes have been designed to report on mycolyltransferase activity in real-time. Probes like Quencher-Trehalose-Fluorophore (QTF), which are analogs of TMM, are processed by mycolyltransferases. This enzymatic action separates the quencher from the fluorophore, unleashing a fluorescent signal that provides a direct readout of enzyme activity and mycolic acid membrane assembly. pnas.org While these probes report on TMM synthesis, the enzymatic machinery is directly relevant to the biosynthesis of GMM.
Finally, some studies investigate GMM trafficking and presentation without labeling the antigen at all. Instead, they track the movement of the CD1b protein itself or use liposomal nanoparticles to deliver GMM to specific cellular compartments, such as lysosomes, to determine the requirements for efficient antigen loading and presentation to T cells. acs.orgnih.gov
Utilization of CD1b Tetramer Technologies for T Cell Detection and Characterization
The development of fluorescently labeled, multimeric antigen-presenting molecules, known as tetramers, has revolutionized the study of antigen-specific T cells. In the context of lipid antigens, CD1b tetramers loaded with this compound (GMM) have become an indispensable tool for the direct detection, enumeration, and characterization of GMM-reactive T cells from biological samples. nsf.govpnas.org
These research tools are constructed by producing soluble, recombinant human CD1b heavy chains and β2-microglobulin. The CD1b heavy chain is engineered with a tag that allows for enzymatic biotinylation. biorxiv.org These biotinylated CD1b monomers are then "loaded" with a specific lipid antigen, such as GMM. The subsequent addition of streptavidin, a protein with four biotin-binding sites, drives the formation of a stable tetrameric complex. pnas.orgbiorxiv.org By conjugating a fluorophore (e.g., allophycocyanin (APC) or phycoerythrin (PE)) to the streptavidin, a fluorescent reagent is created that can bind with high avidity to T cell receptors (TCRs) that specifically recognize the GMM-CD1b complex. biorxiv.orgresearchgate.net
The use of GMM-loaded CD1b tetramers has led to several key discoveries:
Direct Proof of Cognate Recognition : Studies have definitively shown that the staining of T cells with GMM-loaded CD1b tetramers is dependent on the presence of the GMM antigen and is specific to the TCR structure. This binding can be blocked by antibodies to the TCR, proving a direct, cognate interaction between the TCR and the GMM-CD1b complex. nsf.govbiorxiv.orgnih.gov
Identification of GMM-Reactive T Cells Ex Vivo : GMM-loaded tetramers can identify and quantify rare populations of GMM-specific T cells directly from peripheral blood mononuclear cells (PBMCs) of individuals, particularly those infected with Mycobacterium tuberculosis. biorxiv.orgnih.gov This allows for the measurement of precursor frequencies without the need for in vitro expansion, which can bias the results.
Phenotypic Characterization : A significant finding from tetramer-based studies is that the majority of GMM-reactive T cells in the blood of M. tuberculosis-infected patients are CD4+, which was unexpected as earlier studies based on T cell clones had often highlighted CD8+ or CD4-CD8- (double negative) populations. biorxiv.orgnih.gov These T cells also express memory markers. nih.gov
Correlation with Mycobacterial Exposure : Large-scale studies using GMM-loaded CD1b tetramers in human cohorts have shown that the presence of these T cells is linked to general mycobacterial exposure rather than active tuberculosis disease state. nih.gov However, in patients co-infected with HIV, the frequency of these GMM-specific T cells is significantly diminished, suggesting they are targets of HIV infection. nih.gov
Influence of GMM Structure : The structural features of GMM are critical for T cell recognition via CD1b tetramers. The response requires the specific glucose headgroup, and alterations to its hydroxyl groups can abolish recognition. wellcomeopenresearch.org The stereochemistry of the mycolic acid is also crucial. researchgate.net While T cell responses can be triggered by GMM with truncated mycolic acid chains (e.g., C32), longer, native-length chains (e.g., C80) are often more potent antigens. biorxiv.orgwellcomeopenresearch.org Synthetic GMM diastereomers have been used with CD1b tetramers to show that while all can bind, the natural stereoisomers often elicit the strongest interaction with the TCR. pnas.orgnih.gov
The data generated from these studies can be summarized to highlight key findings.
Table 1: Frequency of GMM-CD1b Tetramer+ T Cells in Human Subjects
| Patient Cohort | T Cell Subset | Frequency (% of T cells) | Key Finding | Reference |
|---|---|---|---|---|
| HIV-negative with active Tuberculosis | CD4+ | 0.003% - 0.056% | GMM-specific T cells are detectable ex vivo and are predominantly CD4+. | nih.gov |
| HIV-positive with active Tuberculosis | CD4+ | Not detectable above background | The GMM-specific T cell population is depleted in HIV co-infection. | nih.gov |
| Peruvian adults (Mtb exposure, latent, or active disease) | CD3+ | ~0.001% - 0.01% | Tetramer+ cell frequency does not differ by TB disease state but is linked to mycobacterial exposure. | pnas.orgnih.gov |
Table 2: Effect of GMM Structural Variation on T Cell Recognition
| Structural Variation | Effect on T Cell Activation / Tetramer Staining | Reference |
|---|---|---|
| Mycolic Acid Chain Length (C80 vs. C32) | C80 GMM is a more potent antigen than C32 GMM for T cell activation. Both can be loaded onto CD1b tetramers. | biorxiv.orgwellcomeopenresearch.org |
| Glucose Headgroup Modification | Alteration of C2 or C4 hydroxyl groups on the glucose moiety abrogates T cell recognition. | wellcomeopenresearch.org |
| Mycolic Acid Stereochemistry | Synthetic GMMs with the natural (R,R) configuration at the α-alkyl, β-hydroxy positions show the strongest T cell stimulation and tetramer binding. | researchgate.netnih.gov |
Comparative Immunological and Biological Studies of Glucose Monomycolate
Comparison with Trehalose (B1683222) Monomycolate (TMM) and Trehalose Dimycolate (TDM)
The structural and immunological relatives of GMM, trehalose monomycolate (TMM) and trehalose dimycolate (TDM), also known as cord factor, are potent immunostimulatory molecules. While all three are mycolic acid esters, their distinct carbohydrate moieties lead to different recognition by the host immune system and, consequently, divergent biological effects.
Divergent Roles in Innate and Adaptive Immune Modulation
The differential receptor recognition of GMM, TMM, and TDM leads to distinct roles in modulating innate and adaptive immunity.
GMM is primarily associated with the activation of adaptive immunity through CD1b-restricted T cells. nih.gov This leads to a memory T cell response. nih.gov While its role in innate immunity is less defined, some studies suggest it can activate dendritic cells and promote Th1 and Th17 responses, similar to TDM and TMM. nih.gov
TDM is a powerful activator of the innate immune system, inducing the production of pro-inflammatory cytokines like IL-6 and TNF-α, as well as reactive oxygen species, through Mincle signaling. nih.gov This potent inflammatory activity contributes to granuloma formation. frontiersin.org TMM also activates innate immune cells via Mincle, though generally to a lesser extent than TDM. nih.gov Both TDM and TMM can induce profound neutrophil recruitment. aai.org The order of potency for inducing inflammatory cytokines is generally considered to be TDM > TMM > GMM. frontiersin.org
| Immune Response | Glucose Monomycolate (GMM) | Trehalose Monomycolate (TMM) | Trehalose Dimycolate (TDM) |
| Primary Immune Arm Activated | Adaptive immunity (T cell responses). nih.gov | Both innate and adaptive immunity. nih.govjci.org | Primarily innate immunity. nih.gov |
| Innate Immune Cell Activation | Can activate dendritic cells. nih.gov | Activates dendritic cells and induces neutrophil recruitment. nih.govaai.org | Potent activator of macrophages and dendritic cells; induces significant neutrophil recruitment. nih.govaai.org |
| Adaptive Immune Response | Induces memory T cell responses and can promote Th1/Th17 polarization. nih.govnih.gov | Can promote Th1 and Th17 responses. nih.gov | Can act as an adjuvant to promote Th1 and Th17 responses. nih.gov |
| Inflammatory Cytokine Production | Lower potency compared to TDM and TMM. frontiersin.org | Moderate potency. nih.govfrontiersin.org | High potency, induces significant IL-6 and TNF-α. nih.gov |
Comparison with Glycerol (B35011) Monomycolate (GroMM) and Free Mycolic Acids Regarding Immune Activation
Glycerol monomycolate (GroMM) and free mycolic acids are other non-glycosylated forms of mycolic acids that elicit distinct immune responses compared to GMM.
GroMM, like GMM, can be presented by CD1b to activate T cells. frontiersin.org Interestingly, GroMM-specific CD1b-restricted T cells have been found in individuals with latent tuberculosis but not active disease. mdpi.com In terms of innate immunity, human Mincle, but not mouse Mincle, can recognize GroMM. mdpi.comnih.gov This species-specific recognition highlights potential differences in host responses to mycobacterial infection.
Free mycolic acids are recognized by a different receptor, TREM2 (Triggering Receptor Expressed on Myeloid cells 2). nih.govnih.gov This interaction leads to the production of anti-inflammatory cytokines like IFN-β and IL-10, which can suppress pro-inflammatory responses and promote the survival of intracellular mycobacteria. nih.gov This is in contrast to the pro-inflammatory responses often associated with glycosylated mycolates.
| Compound | Primary Receptor(s) | Key Immune Outcome |
| This compound (GMM) | CD1b, Mincle (debated). nih.govmdpi.com | Activation of adaptive immunity (T cells); potential for pro-inflammatory responses. nih.govnih.gov |
| Glycerol Monomycolate (GroMM) | CD1b, human Mincle. frontiersin.orgmdpi.com | Activation of T cells (associated with latent TB); species-specific innate activation. mdpi.com |
| Free Mycolic Acids | TREM2. nih.govnih.gov | Suppression of pro-inflammatory responses; induction of anti-inflammatory cytokines. nih.gov |
Cross-Species Analysis of this compound Recognition and Immune Elicitation (e.g., Human vs. Cattle CD1b Interactions)
The study of GMM recognition across different species provides valuable insights into the evolution and function of the CD1 system. Cattle, unlike mice, express group 1 CD1 molecules, making them a relevant model for studying lipid antigen presentation. nih.govnih.gov
Both humans and cattle possess CD1b molecules capable of presenting GMM to T cells. nih.govnih.gov In humans, GMM is presented by a single CD1b protein. nih.gov Cattle, however, express three different CD1b proteins (CD1b1, CD1b3, and CD1b5), and it is hypothesized that one or more of these are responsible for GMM presentation. nih.gov Functional studies have confirmed that GMM-specific T cell responses in cattle are restricted by bovine CD1b. nih.gov
Despite the conservation of GMM presentation, there are structural differences between human and bovine CD1b. For instance, bovine CD1b3 lacks the T' pocket found in human CD1b, which could affect its ability to bind very long acyl chains. researchgate.net Nevertheless, bovine CD1b3 can still bind mycolates. researchgate.net
Immunization studies in cattle have shown that GMM is as effective as a model protein antigen in generating T cell responses in the blood, demonstrating its immunogenicity in a species with a functional group 1 CD1 system. nih.gov Furthermore, natural infection of cattle with Mycobacterium avium paratuberculosis (MAP) leads to a dominant T cell response against GMM, which is presented by CD1b. nih.gov This preferential recognition may be due to the higher expression of GMM by MAP compared to Mycobacterium bovis. nih.gov
| Feature | Human | Cattle |
| CD1b Isoforms | One CD1b protein. nih.gov | Three CD1b proteins (CD1b1, CD1b3, CD1b5). nih.gov |
| GMM Presentation | Presented by CD1b to T cells. nih.gov | Presented by one or more bovine CD1b orthologs to T cells. nih.gov |
| CD1b Structure | Contains A', C', F', and T' pockets. researchgate.net | Bovine CD1b3 lacks the T' pocket. researchgate.net |
| Immune Response to GMM | GMM-specific T cells are found in individuals with mycobacterial infections. frontiersin.org | GMM is immunogenic upon vaccination and is an immunodominant antigen in MAP infection. nih.govnih.gov |
Future Directions and Emerging Research Avenues in Glucose Monomycolate
Elucidating the Complete Enzymatic Pathway of Glucose Monomycolate Biosynthesis
The synthesis of GMM is a critical event, particularly following mycobacterial invasion of a host, as the bacterium utilizes host-derived glucose. nih.govmdpi.com While it is known that mycobacteria shift from producing trehalose (B1683222) dimycolate (TDM) to GMM in a glucose-rich environment, the complete enzymatic cascade governing this process remains to be fully mapped. mdpi.comnih.gov
Future research must focus on identifying and characterizing all the enzymes involved in GMM biosynthesis. It is understood that mycoloyltransferases, such as the Antigen 85 (Ag85) complex, are central to this process, transferring mycolic acids from a donor molecule, trehalose monomycolate (TMM), to an acceptor. researchgate.netcore.ac.uk In vitro studies have shown that Ag85A can competitively select between trehalose and glucose as substrates, leading to the reciprocal regulation of TDM and GMM production. nih.gov However, the specific enzymes that catalyze the definitive esterification of mycolic acid to glucose, and the regulatory networks that control their expression and activity in response to environmental cues like glucose concentration, are not entirely clear. nih.govresearchgate.net
In related bacteria like Corynebacterium glutamicum, the pathway for synthesizing sugar precursors involves enzymes such as glucosamine-6-phosphate synthase (GlmS), phosphoglucosamine mutase (GlmM), and the bifunctional glucosamine-1-phosphate acetyltransferase/N-acetyl glucosamine-1-phosphate uridyltransferase (GlmU). frontiersin.org Investigating the mycobacterial orthologs of these and other related glycosyltransferases could provide crucial insights. A comprehensive understanding of this pathway could unveil novel targets for therapeutic intervention, aiming to disrupt the production of this key immunomodulatory lipid.
Table 1: Key Enzymes and Precursors in Mycolate Glycolipid Biosynthesis
| Component | Type | Known/Putative Role in GMM/TMM/TDM Biosynthesis | Key References |
|---|---|---|---|
| Mycolic Acids | Precursor Lipid | The long-chain α-alkyl, β-hydroxy fatty acids that form the lipid tail of GMM. | frontiersin.org |
| Trehalose Monomycolate (TMM) | Mycolate Donor | Acts as the primary donor of the mycoloyl group for transfer to either another trehalose molecule (forming TDM) or to glucose (forming GMM). | researchgate.netcore.ac.uk |
| Glucose | Precursor Carbohydrate | Host-derived monosaccharide that is esterified to mycolic acid to form GMM, particularly in glucose-rich environments. | nih.govnih.govrupress.org |
| Antigen 85 (Ag85) Complex | Enzyme (Mycoloyltransferase) | A family of enzymes (Ag85A, B, C) that catalyzes the transfer of mycolic acids from TMM to acceptors like arabinogalactan (B145846) and other sugar molecules. Ag85A shows competitive substrate selection for glucose. | nih.govresearchgate.net |
| CgMytA-F | Enzyme (Mycoloyltransferase) | Mycoloyltransferases in Corynebacterium glutamicum involved in the biosynthesis of arabinogalactan-mycolate and trehalose dimycolate. | researchgate.net |
High-Resolution Structural Biology of this compound-CD1b-TCR Complexes with Diverse Mycolate Chains
The interaction between the T-cell receptor (TCR), the CD1b antigen-presenting molecule, and GMM is the central event in the adaptive immune recognition of this glycolipid. Crystal structures of the CD1b-GMM-TCR ternary complex have provided foundational insights, revealing that the TCR engages the exposed glucose headgroup of GMM, while the mycolic acid lipid tails are buried within the hydrophobic grooves of CD1b. nih.govpnas.orgaai.org A "tweezer-like" mechanism has been described for how a germline-encoded TCR (GEM42) grips the glucose moiety, highlighting the specificity of this recognition.
However, mycolic acids are not a single entity; they are a family of related molecules with variations in chain length and functional groups (e.g., α-, keto-, and methoxy-mycolic acids). mdpi.com While initial studies suggested that T-cell recognition is largely insensitive to the structure of the lipid tail, other work hints that the meromycolate chain can modulate T-cell responses. frontiersin.orgpnas.orgnih.gov
A key future direction is to perform high-resolution structural studies using GMM variants that incorporate a diverse range of synthetic and natural mycolic acid chains. Solving the crystal structures of CD1b in complex with these different GMM forms, and in turn, their ternary complexes with various T-cell receptors, will be crucial. This research will clarify whether and how the mycolate chain influences the conformation of the presented glucose headgroup or makes subtle contacts with the CD1b molecule or the TCR, thereby fine-tuning the immune response. frontiersin.org Such studies will provide a more complete picture of the molecular basis for GMM's antigenicity and may explain the functional diversity observed among GMM-specific T cells.
Advanced In Vitro and In Vivo Models for Studying this compound-Host Interactions
A significant challenge in studying GMM has been the limitations of conventional experimental models. mdpi.com Mice, the most common animal model in immunology, lack group 1 CD1 molecules (including CD1b) and thus cannot be used to study GMM presentation to T cells. nih.gov While cattle do express CD1b and are a natural host for mycobacteria, making them a useful, albeit large, animal model, there is a pressing need for more accessible and manipulable systems that accurately reflect human physiology. nih.gov
The future of GMM research lies in the adoption and development of advanced in vitro and in vivo models. mdpi.complos.org
3D Organoid Systems: Human lung organoids, derived from stem cells, are emerging as powerful tools. mdpi.comresearchgate.net These three-dimensional structures mimic the cellular composition and architecture of the human lung, providing a physiologically relevant environment to study M. tuberculosis infection dynamics, host-pathogen interactions, and the formation of granuloma-like structures. researchgate.netplos.orgnih.gov These models are ideal for investigating the in-situ synthesis of GMM from host glucose and its subsequent impact on local immune cells. plos.orgplos.org
"Organ-on-a-Chip" Platforms: Microfluidic devices that recapitulate the structural and functional complexity of the lung or gut offer another promising avenue. mdpi.commicrobiotajournal.com These platforms allow for precise control over the microenvironment, including cellular composition, mechanical forces, and nutrient gradients, enabling detailed studies of GMM-host interactions.
Humanized Animal Models: The development of animal models engrafted with human immune system components, including human CD1b-expressing cells, could provide a valuable in vivo system for dissecting the GMM-specific T-cell response during an active infection.
These advanced models will bridge the gap between simplistic 2D cell cultures and complex human studies, enabling a deeper understanding of how GMM contributes to mycobacterial pathogenesis and host immunity in a controlled yet physiologically relevant context. mdpi.comresearchgate.net
Development of Novel Research Tools and Analytical Techniques for this compound Studies
Progress in understanding GMM is intrinsically linked to the tools available for its detection, quantification, and visualization. Current analytical methods rely on established techniques like thin-layer chromatography (TLC), high-resolution mass spectrometry (MS), and nuclear magnetic resonance (NMR) for structural characterization and purification. nih.gov For immunological studies, flow cytometry using GMM-loaded CD1b tetramers is the gold standard for detecting specific T cells. frontiersin.org
Future research will benefit significantly from the creation of new and more sophisticated analytical tools.
Advanced Imaging Probes: A major frontier is the development of chemical probes to visualize GMM in real-time within live mycobacteria and infected host cells. Inspired by the success of fluorescent trehalose derivatives (e.g., DMN-Tre) for imaging trehalose glycolipids, analogous probes for glucose-containing lipids could be created. nih.gov Photoactivatable and clickable GMM analogues could be synthesized to metabolically label GMM, enabling researchers to track its trafficking and identify its protein interaction partners within the bacterium and the host cell through proteomics approaches. acs.org
High-Throughput Analytical Platforms: Adapting modern analytical methods for high-throughput screening is essential. For instance, digital color analysis methods, which are being developed for rapid glucose detection, could be engineered into assays for enzymes involved in GMM biosynthesis. rsc.org Combining liquid chromatography-tandem mass spectrometry (LC-MS/MS) with automated sample preparation will be crucial for quantifying GMM in large cohorts of biological samples.
Table 2: Current and Emerging Analytical Techniques for GMM Research
| Technique Category | Specific Method | Application in GMM Research | Future Development |
|---|---|---|---|
| Structural Analysis | Nuclear Magnetic Resonance (NMR) | Confirms the 6-O-mycolyl regiochemistry and β-D-glucose configuration. | Increased sensitivity for analyzing complex mixtures. |
| High-Resolution Mass Spectrometry (HR-MS) | Verifies the exact molecular weight of different GMM species. | Coupling with advanced separation for lipidomics. | |
| Quantification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Recommended for accurate quantification of GMM in biological matrices using internal standards. | Miniaturization and increased throughput. |
| Immunological Detection | CD1b-GMM Tetramer Staining | High-sensitivity detection and isolation of GMM-specific T cells via flow cytometry. | Development of tetramers with higher stability and avidity; combinatorial staining. |
| In Situ Visualization | Fluorescent/Photoactivatable Probes | Currently applied to trehalose glycolipids. Enables real-time imaging of glycolipid biosynthesis and trafficking. | Synthesis of novel GMM-specific fluorescent, fluorogenic, and photo-cross-linking probes. |
The development of these novel tools will not only accelerate the pace of discovery but also open up entirely new lines of inquiry into the fundamental biology of this compound.
Q & A
Q. What structural features of glucose monomycolate (GMM) are critical for T-cell activation via CD1b?
GMM's bioactivity depends on stereochemistry and glycosidic linkage. Glucose must be attached via its 6-hydroxyl group to mycolic acid (MA) for T-cell stimulation, as glucose-3-monomycolate or mannose/galactose analogs are non-stimulatory . Methodologically, synthetic lipid analogs with varied stereochemistry or linkage positions can be tested using in vitro T-cell activation assays (e.g., IFN-γ release) paired with CD1b-transfected antigen-presenting cells.
Q. Which T-cell subsets recognize GMM, and what are their functional roles?
GMM-specific T cells include germline-encoded mycolyl lipid-reactive (GEM) T cells and LDN5-like T cells, both restricted to CD1b. These subsets detect mycobacterial infections by recognizing GMM presented by CD1b on dendritic cells and monocytes. Functional roles include pathogen clearance via cytokine release (e.g., IFN-γ, TNF-α) and direct cytotoxicity .
Q. How can researchers confirm the purity and structural integrity of synthetic GMM for experiments?
Use high-resolution mass spectrometry (HR-MS) for molecular weight validation and nuclear magnetic resonance (NMR) to verify glycosidic linkage positions. Chromatographic methods (e.g., reverse-phase HPLC) assess purity, while circular dichroism can confirm stereochemical configuration .
Advanced Research Questions
Q. How should researchers design experiments to evaluate GMM's role in tuberculosis (TB) immunopathology?
Compare T-cell responses in active TB, latent TB, and healthy controls using CD1b tetramers loaded with GMM. Include flow cytometry to quantify TRAV1-2+ GEM and TRBV4-1+ LDN5-like T cells. Validate findings with ex vivo T-cell activation assays using peripheral blood mononuclear cells (PBMCs) stimulated with GMM .
Q. What in vitro models best replicate CD1b-mediated GMM presentation in human tissues?
Use monocyte-derived dendritic cells (moDCs) or CD1b-transfected cell lines (e.g., K562 cells) to present GMM. Pair with tetramer staining to track antigen-specific T cells. Incorporate mycobacterial infection models (e.g., M. tuberculosis-infected macrophages) to study GMM presentation in physiologically relevant contexts .
Q. How can structural discrepancies in GMM analogs impact T-cell response studies?
Variations in MA chain length or glucose linkage alter CD1b binding and T-cell receptor (TCR) engagement. To resolve discrepancies, standardize synthetic protocols (e.g., solid-phase lipid synthesis) and validate antigen loading onto CD1b using surface plasmon resonance (SPR) .
Methodological and Data Analysis Questions
Q. What techniques optimize the detection of GMM-specific T cells in human blood?
CD1b tetramers loaded with GMM enable high-sensitivity detection via flow cytometry. Include unloaded tetramers as controls to exclude non-specific binding. For low-frequency populations, use combinatorial tetramer staining or pre-enrichment strategies (e.g., magnetic bead sorting) .
Q. How should researchers address contradictory data on GMM-specific T-cell frequencies across studies?
Discrepancies may arise from differences in antigen preparation (e.g., free GMM vs. CD1b-bound) or donor HLA/CD1 haplotype diversity. Mitigate by using identical antigen batches, controlling for CD1b expression levels, and stratifying cohorts by infection status .
Q. What analytical workflows are recommended for quantifying GMM in biological samples?
Combine lipid extraction (e.g., Folch method) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use internal standards (e.g., isotopically labeled GMM) for quantification. For structural validation, employ collision-induced dissociation (CID) MS/MS .
Experimental Design and Reporting Standards
Q. How can researchers ensure reproducibility in studies involving GMM and CD1b interactions?
Follow glycomics reporting guidelines:
- Specify GMM source (natural/synthetic) and purity.
- Detail CD1b expression systems (e.g., mammalian vs. insect cells).
- Report T-cell assay conditions (e.g., antigen concentration, co-stimulatory signals).
- Adhere to MIAME/MIFlowCyt standards for omics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
